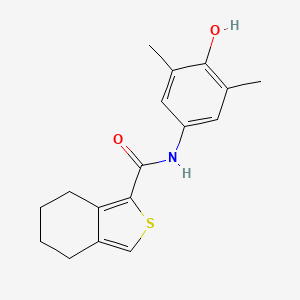

![molecular formula C22H15FO3 B5593000 7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5593000.png)

7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 7-[(4-Fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one often involves reactions between chromen-2-one derivatives and other chemical entities. For instance, the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, a related compound, was achieved through a reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen, showcasing the versatility of chromen-2-one derivatives in synthesis reactions (Manolov, Ivanov, Bojilov, & Nedialkov, 2023).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives, including 7-[(4-Fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, is characterized by specific conformations and crystallographic properties. For instance, the structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, a similar compound, crystallizes in a specific space group with anti-rotamer conformation about the C-N bond, demonstrating the unique structural aspects of these compounds (Reis et al., 2013).

Chemical Reactions and Properties

Chromen-2-ones, including 7-[(4-Fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, can undergo various chemical reactions, leading to diverse derivatives with unique properties. For example, the synthesis of novel chromen-2-one derivatives was reported through reactions involving halogenated components, showcasing the compound's reactivity and potential for creating diverse derivatives with specific functionalities (Khafagy, Abd El-Wahab, Eid, & El-Agrody, 2002).

Applications De Recherche Scientifique

Anticholinesterase Activity : A study by Ghanei-Nasab et al. (2016) found that compounds including 7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one demonstrated significant activity against acetylcholinesterase (AChE). This suggests potential use in treating conditions like Alzheimer's disease, where AChE inhibitors are commonly used (Ghanei-Nasab et al., 2016).

Antitubercular Properties : Reddy et al. (2015) synthesized derivatives of 7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one and evaluated them for antitubercular activity. Some derivatives displayed potent activity against Mycobacterium tuberculosis, suggesting potential as antitubercular agents (Reddy et al., 2015).

Antimicrobial Applications : Khafagy et al. (2002) reported the synthesis of novel derivatives of 7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, which showed antimicrobial activity, indicating potential use in developing new antimicrobial agents (Khafagy et al., 2002).

Anticancer Activity : Hosamani et al. (2015) synthesized fluorinated coumarin–pyrimidine hybrids, including 7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one derivatives, which showed significant cytotoxicity against human cancer cell lines, suggesting potential applications in cancer treatment (Hosamani et al., 2015).

Mercury Detection : A study by Mubarok et al. (2016) involved the synthesis of probes including 7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one derivatives for mercury detection, demonstrating the compound's potential in environmental monitoring (Mubarok et al., 2016).

Cholinesterase Inhibitory Activity : Vafadarnejad et al. (2018) synthesized coumarin-pyridinium hybrids with variants including 7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, showing inhibitory activity against cholinesterases, indicating potential therapeutic applications in neurodegenerative diseases (Vafadarnejad et al., 2018).

Propriétés

IUPAC Name |

7-[(4-fluorophenyl)methoxy]-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FO3/c23-17-8-6-15(7-9-17)14-25-18-10-11-19-20(16-4-2-1-3-5-16)13-22(24)26-21(19)12-18/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGRNQUOCHWEQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,3-difluoro-4-methylbenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592934.png)

![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5592942.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5592949.png)

![3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5592957.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B5592966.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5592980.png)

![({5-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5592985.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5592991.png)

![N-(2-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5592999.png)

![4-[(1,3-benzoxazol-2-ylthio)methyl]-3-chlorobenzonitrile](/img/structure/B5593012.png)

![N-(4-chlorophenyl)-2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5593014.png)